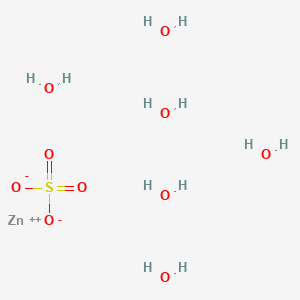
Zinc sulfate hexahydrate
Übersicht
Beschreibung
Zinc sulfate hexahydrate is an inorganic compound with the chemical formula ZnSO₄·6H₂O. It is a colorless, crystalline solid that is highly soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc sulfate hexahydrate can be synthesized by reacting zinc oxide or zinc metal with sulfuric acid. The reaction typically involves dissolving zinc oxide or zinc metal in dilute sulfuric acid, followed by crystallization to obtain the hexahydrate form: [ \text{ZnO} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{ZnSO}_4·6\text{H}_2\text{O} ] [ \text{Zn} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{ZnSO}_4·6\text{H}_2\text{O} + \text{H}_2 ]
Industrial Production Methods: Industrial production of this compound involves the treatment of zinc-containing materials, such as zinc ash or zinc ore, with sulfuric acid. The process includes dissolving the zinc material in sulfuric acid, followed by filtration and crystallization to obtain the hexahydrate form .
Types of Reactions:
Oxidation-Reduction Reactions: Zinc sulfate can participate in redox reactions, where zinc is oxidized, and other species are reduced.
Precipitation Reactions: Zinc sulfate reacts with hydroxide ions to form zinc hydroxide, a white precipitate: [ \text{ZnSO}_4 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Common Reagents and Conditions:
Sulfuric Acid: Used in the synthesis of zinc sulfate from zinc oxide or zinc metal.
Sodium Hydroxide: Used in precipitation reactions to form zinc hydroxide.
Major Products:
Zinc Hydroxide: Formed in precipitation reactions.
Hydrogen Gas: Formed when zinc metal reacts with sulfuric acid
Wissenschaftliche Forschungsanwendungen
Chemistry: Zinc sulfate hexahydrate is used as a reagent in various chemical reactions and as an electrolyte in zinc electroplating.
Biology: It is used in biological research to study zinc’s role in cellular processes and as a supplement in cell culture media to provide essential zinc ions.
Medicine: this compound is used as a dietary supplement to treat zinc deficiency and in topical formulations to promote wound healing.
Industry: In industry, it is used as a coagulant in the production of rayon, as a mordant in dyeing, and as a preservative for skins and leather .
Wirkmechanismus
Zinc sulfate hexahydrate exerts its effects by providing zinc ions, which are essential cofactors for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase. Zinc ions facilitate wound healing, maintain normal growth rates, and support normal skin hydration and the senses of taste and smell .
Vergleich Mit ähnlichen Verbindungen
- Zinc Sulfate Monohydrate (ZnSO₄·H₂O)
- Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
- Copper(II) Sulfate (CuSO₄)
- Manganese Sulfate (MnSO₄)
Uniqueness: Zinc sulfate hexahydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Compared to other zinc sulfate hydrates, the hexahydrate form has distinct physical properties, such as density and melting point, making it suitable for specific applications .
Eigenschaften
IUPAC Name |
zinc;sulfate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.6H2O.Zn/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);6*1H2;/q;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKCWSBAUZZLF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12O10SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051340 | |
| Record name | Zinc sulfate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13986-24-8 | |
| Record name | Zinc sulfate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013986248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc sulfate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, zinc salt, hydrate (1:1:6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















